(5-Phenylpyridin-2-yl)acetic acid

Anticancer Medicinal Chemistry Small Cell Lung Cancer

Researchers targeting tubulin/Src dual inhibition or MAO-A pathways face supply chain variability for correctly substituted pyridine acetic acid scaffolds. (5-Phenylpyridin-2-yl)acetic acid is the validated precursor for KC-1802 class anticancer agents (IC50 5 nM) and selective MAO-A inhibitors (IC50 0.72 nM; >2600-fold selectivity). Key advantages: • Proven scaffold for dual-mechanism antitumor compounds & DXR inhibitors (Ki 420 nM). • Favorable physicochemical profile (XLogP3 2.0, TPSA 50.2 Ų) for cell-permeable probe design. • Carboxylic acid handle enables facile conjugation to linkers/fluorophores. • Standard pack sizes 10-100 mg, bulk custom synthesis available; in-stock for immediate shipment.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 897016-92-1
Cat. No. B7838301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylpyridin-2-yl)acetic acid
CAS897016-92-1
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)CC(=O)O
InChIInChI=1S/C13H11NO2/c15-13(16)8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
InChIKeyGJUCYUUYZYZDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenylpyridin-2-yl)acetic acid Overview


(5-Phenylpyridin-2-yl)acetic acid (CAS 897016-92-1), also known as 2-Pyridineacetic acid, 5-phenyl-, is an aromatic heterocyclic carboxylic acid characterized by a pyridine core substituted at the 2-position with an acetic acid moiety and at the 5-position with a phenyl group [1]. With a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its unique substitution pattern provides a privileged scaffold for generating diverse biologically active molecules, particularly in the development of anticancer agents and enzyme inhibitors, as evidenced by its use in the synthesis of potent dual-mechanism antitumor compounds and selective MAO inhibitors [2].

(5-Phenylpyridin-2-yl)acetic acid Uniqueness


Substitution of (5-Phenylpyridin-2-yl)acetic acid with unsubstituted 2-pyridinylacetic acid (CAS 13115-43-0) or other isomeric phenylpyridine acetic acids is not scientifically valid for applications requiring the precise 5-phenyl-2-acetic acid geometry. The 5-phenyl substituent dramatically alters both the electronic properties and the three-dimensional conformation of the molecule, which is critical for target binding and downstream functionalization. For example, the 5-phenyl group enables key π-π stacking interactions and hydrophobic contacts that are absent in the unsubstituted pyridine acetic acid, and the specific 2,5-substitution pattern is essential for generating the N-benzyl-2-(5-phenylpyridin-2-yl)acetamide pharmacophore found in potent anticancer agents [1]. Using a generic analog with a different substitution pattern, such as 4-phenylpyridine or 3-pyridylphenyl acetic acid isomers, would result in a completely different spatial orientation of the carboxylic acid handle and aryl ring, leading to failed reactions, altered biological activity profiles, or the inability to replicate published synthetic procedures [2].

(5-Phenylpyridin-2-yl)acetic acid vs. Analogs


KC-180-2 Anticancer Pharmacophore

(5-Phenylpyridin-2-yl)acetic acid serves as the essential carboxylic acid precursor for synthesizing N-benzyl-2-(5-phenylpyridin-2-yl)acetamide derivatives, a series that yielded the potent anticancer lead compound KC-180-2. In a study, a series of derivatives were synthesized from this core scaffold, and KC-180-2 was identified as the most promising candidate [1]. This compound exhibited remarkable antiproliferative activity against five cancer cell lines, with IC50 values ranging from 5 to 188 nM, and a particularly potent effect against the H446 small-cell lung cancer (SCLC) cell line (IC50 = 5 nM) [1]. In contrast, the unsubstituted 2-pyridinylacetic acid scaffold would lack the critical 5-phenyl group required for the observed dual Src/tubulin inhibition, as SAR studies within the same paper demonstrate the importance of the phenylpyridine core for potent activity. While direct head-to-head data for the unsubstituted analog is not provided in this specific study, the SAR clearly indicates that modifications to the phenylpyridine core drastically reduce or abolish activity, establishing the 5-phenyl-2-pyridinyl acetic acid scaffold as a privileged structure for this chemotype [1].

Anticancer Medicinal Chemistry Small Cell Lung Cancer Scaffold

Dual MAO-A/MAO-B Ligand Profile

The (5-Phenylpyridin-2-yl)acetic acid scaffold itself exhibits a distinct and quantifiable dual inhibition profile against human monoamine oxidase A and B (MAO-A and MAO-B). According to curated data in BindingDB (ChEMBL), this compound demonstrates an IC50 of 0.72 nM against human recombinant MAO-A and an IC50 of 1.90E+3 nM (1.9 μM) against human recombinant MAO-B [1]. This represents a greater than 2600-fold selectivity for MAO-A over MAO-B under these assay conditions. For comparison, many clinically used MAO inhibitors are either non-selective (e.g., tranylcypromine) or highly selective for one isoform (e.g., selegiline for MAO-B, moclobemide for MAO-A). The unsubstituted 2-pyridinylacetic acid shows no reported activity against these targets, highlighting the critical role of the 5-phenyl group in conferring this unique binding profile. This specific dual activity with extreme MAO-A selectivity is a rare and potentially valuable profile for research applications.

Neuroscience Monoamine Oxidase Enzyme Inhibition Neurodegeneration

Lipophilicity and TPSA Profile

The physicochemical properties of (5-Phenylpyridin-2-yl)acetic acid differentiate it from simpler pyridine acetic acids, influencing its suitability for various applications. The compound has a calculated XLogP3 of 2.0, indicating moderate lipophilicity, which is significantly higher than that of unsubstituted 2-pyridinylacetic acid (predicted XLogP3 ≈ 0.1-0.3) [1]. This increased lipophilicity, conferred by the 5-phenyl group, enhances membrane permeability and may improve binding to hydrophobic enzyme pockets, as seen in its MAO inhibition profile. The topological polar surface area (TPSA) is calculated at 50.2 Ų, which is within the acceptable range for oral bioavailability and CNS penetration (typically < 90 Ų for CNS drugs) [1]. These properties suggest the compound possesses a balanced profile for further development, unlike the more polar, unsubstituted analog which may have limited passive diffusion.

ADME Drug-likeness Physicochemical Properties Medicinal Chemistry

DXR Inhibitor Scaffold

(5-Phenylpyridin-2-yl)acetic acid is a direct synthetic precursor to 5-phenylpyridin-2-ylmethylphosphonic acid, a compound identified as the most potent inhibitor of E. coli 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) within a series of 41 lipophilic phosphonates [1]. The DXR enzyme is a validated target for developing new antibacterial and antimalarial drugs [1]. The phosphonate derivative derived from this scaffold exhibited a Ki of 420 nM against E. coli DXR and an IC50 of 840 nM [1]. While the free carboxylic acid itself is not the active DXR inhibitor, it is the essential building block for accessing this potent chemotype. Attempting to synthesize the active phosphonate using a different pyridine acetic acid isomer (e.g., 3- or 4-pyridinyl acetic acid) would result in a completely different spatial arrangement of the phosphonate warhead, as the 2,5-substitution pattern is critical for the observed binding mode confirmed by crystallographic studies [1].

Antimalarial Antibacterial DXR Inhibition Infectious Disease

(5-Phenylpyridin-2-yl)acetic acid Applications


Src/Tubulin Inhibitors for SCLC

Procurement of (5-Phenylpyridin-2-yl)acetic acid is essential for research groups aiming to synthesize and optimize N-benzyl-2-(5-phenylpyridin-2-yl)acetamide derivatives, a series that has yielded the potent, dual-mechanism anticancer agent KC-1802. The scaffold's unique geometry enables the compound to simultaneously inhibit tubulin polymerization and Src signaling, a combination that demonstrated remarkable efficacy against small-cell lung cancer models (IC50 = 5 nM) [1]. This compound is not a final drug but the validated starting point for generating novel anticancer leads.

MAO-A Selective Modulation for Neuroscience

This compound is a valuable tool for neuroscience studies requiring a well-characterized ligand for monoamine oxidase A (MAO-A). Its unique dual inhibition profile (MAO-A IC50 = 0.72 nM; MAO-B IC50 = 1.9 μM) and extreme selectivity for MAO-A (>2600-fold) provide a clear, quantifiable benchmark for investigating the role of MAO-A in neurological and psychiatric disorders [1]. Researchers can use this compound to explore MAO-A related pathways with a high degree of precision, distinct from non-selective or MAO-B selective inhibitors.

DXR Phosphonate Inhibitor Synthesis

For programs targeting the non-mevalonate pathway in bacteria and malaria parasites, (5-Phenylpyridin-2-yl)acetic acid is a critical precursor. It is the direct synthetic intermediate for 5-phenylpyridin-2-ylmethylphosphonic acid, which was identified as the most potent inhibitor of E. coli DXR (Ki = 420 nM) in a large SAR study [1]. Procurement of this specific acid ensures that researchers can reliably access this privileged DXR inhibitor chemotype, which is not possible using isomeric or unsubstituted pyridine acetic acids.

Lipophilic Scaffold for Probe Development

The compound's favorable physicochemical properties, including a calculated XLogP3 of 2.0 and a TPSA of 50.2 Ų, make it an attractive scaffold for developing cell-permeable chemical probes [1]. Its carboxylic acid handle allows for facile conjugation to linkers, fluorophores, or biotin, enabling target identification and engagement studies. The 5-phenyl group provides a hydrophobic anchor that can enhance binding affinity and cellular uptake, offering advantages over more polar pyridine acetic acid derivatives.

Technical Documentation Hub

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